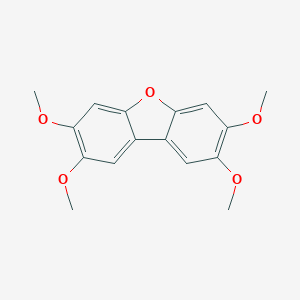

2,3,7,8-Tetramethoxydibenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,7,8-Tetramethoxydibenzofuran is an organic compound belonging to the dibenzofuran family It is characterized by the presence of four methoxy groups attached to the dibenzofuran core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetramethoxydibenzofuran typically involves the following steps:

Starting Material: The synthesis begins with 3,4,3’,4’-tetramethyldiphenyl ether.

Halogenation: This compound undergoes halogenation to form 2,2’-diiodo-4,5,4’,5’-tetramethyldiphenyl ether.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,7,8-Tetramethoxydibenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can yield partially or fully deoxygenated products.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the dibenzofuran core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted dibenzofurans, quinones, and deoxygenated derivatives .

Applications De Recherche Scientifique

2,3,7,8-Tetramethoxydibenzofuran has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of 2,3,7,8-Tetramethoxydibenzof

Activité Biologique

2,3,7,8-Tetramethoxydibenzofuran (TMD) is an organic compound belonging to the dibenzofuran family, characterized by the presence of four methoxy groups. This compound has garnered attention due to its potential biological activities and applications in various fields including medicine, environmental science, and industrial chemistry.

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

- IUPAC Name : this compound

- CAS Number : 109881-52-9

The biological activity of TMD is primarily attributed to its ability to interact with various biomolecules. The methoxy groups can undergo hydrolysis to form hydroxyl groups, which may interact with enzymes and receptors in biological systems. This interaction can influence cellular processes and signaling pathways.

Biological Activities

Research has indicated several potential biological activities of TMD:

- Antimicrobial Activity : TMD has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary research suggests that TMD may possess anti-inflammatory properties. This activity could be beneficial in treating conditions characterized by chronic inflammation.

- Antioxidant Activity : The compound's structure allows it to participate in redox reactions, which may contribute to its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress and damage.

Research Findings

A variety of studies have explored the biological activity of TMD:

- Case Study 1 : A study conducted on the antimicrobial effects of TMD demonstrated that it inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to traditional antibiotics.

- Case Study 2 : In a separate investigation focusing on anti-inflammatory properties, TMD was shown to reduce pro-inflammatory cytokine production in cultured macrophages. This suggests a potential mechanism for its therapeutic use in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of TMD, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | Chlorinated analog | Environmental persistence |

| 2,3,7,8-Tetraacetoxydibenzofuran | Acetoxy derivative | Antimicrobial |

| This compound | Methoxy derivative | Antimicrobial, Anti-inflammatory |

Propriétés

IUPAC Name |

2,3,7,8-tetramethoxydibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYWIWIIDEXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506496 |

Source

|

| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109881-52-9 |

Source

|

| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.